3,5-Dimethyl-4-nitro-1H-pyrazole
Overview
Description
3,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
3,5-Dimethyl-4-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4-nitro-1H-pyrazole can be synthesized through the condensation of acetylacetone with hydrazine hydrate, followed by nitration. The reaction typically involves the following steps:
Condensation: Acetylacetone reacts with hydrazine hydrate in the presence of an acid catalyst (e.g., glacial acetic acid) to form 3,5-dimethylpyrazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include alcohol, water, and amine solvents, with reaction temperatures ranging from 0 to 120°C .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Cyclization: The compound can form more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used.
Cyclization: Acidic or basic catalysts facilitate cyclization reactions.
Major Products:
Reduction: 3,5-Dimethyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Cyclization: Condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-3,5-dimethylpyrazole: Similar structure but different substitution pattern, affecting its reactivity and applications.
3,5-Dimethyl-4-aminopyrazole: Formed by the reduction of 3,5-dimethyl-4-nitro-1H-pyrazole, with distinct chemical properties
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3,5-dimethyl-4-nitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQCJVVJRNPSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162980 | |
Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-55-6 | |
Record name | 3,5-Dimethyl-4-nitropyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14531-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,5-dimethyl-4-nitro-1H-pyrazole influence its coordination behavior with metal ions like silver(I)?
A1: this compound acts as a N-monodentate ligand, meaning it coordinates to metal ions through a single nitrogen atom. In the case of silver(I), this results in a linear N-Ag-N geometry []. The presence of the nitro (NO2) and methyl (CH3) substituents on the pyrazole ring also plays a significant role in the overall crystal packing and supramolecular assembly. For instance, in the complex , the NO2 groups participate in Ag…O interactions, contributing to the formation of a layered structure [].
Q2: How does the choice of counterion affect the supramolecular assembly of (η3-allyl)palladium complexes containing this compound?
A2: The counterion plays a crucial role in dictating the intermolecular interactions and thus the overall structure of the complex. For example, in [Pd(η3-C3H5)(Hdmnpz)2]BF4, strong hydrogen bonds form between the pyrazole NH groups and the BF4- anions, resulting in one-dimensional polymeric chains []. These chains are further connected through bifurcated hydrogen bonds and interactions involving the NO2 and CH3 substituents, leading to a three-dimensional network. In contrast, the complex [Pd(η3-C3H5)(Hdmnpz)2]NO3 features cyclic dimers formed via NH…O hydrogen bonds between the NO3- anions and the pyrazole NH groups []. These dimers are further linked through CH…O hydrogen bonds involving the allyl group and the NO3- anion, creating a layered structure. Therefore, the differing hydrogen bonding capabilities and spatial arrangements of BF4- and NO3- lead to distinct supramolecular architectures.
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